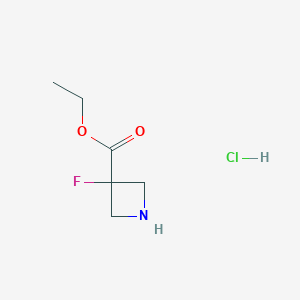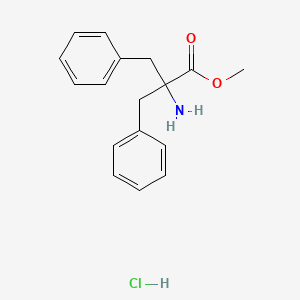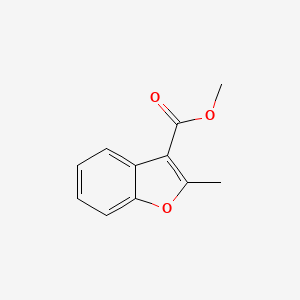
(E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate
Overview
Description
(E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate is an organic compound with the molecular formula C11H8F2O3 It is characterized by the presence of a difluorinated phenyl ring with a formyl group and an acrylate ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate typically involves the reaction of 3,5-difluoro-4-formylbenzaldehyde with methyl acrylate under basic conditions. A common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluorinated phenyl ring can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or DMF.
Major Products Formed
Oxidation: 3-(3,5-difluoro-4-carboxyphenyl)acrylate.
Reduction: 3-(3,5-difluoro-4-hydroxyphenyl)acrylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluorinated phenyl ring and formyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(E)-methyl 3-(4-formylphenyl)acrylate: Lacks the difluorinated substituents, which may affect its reactivity and biological activity.
(E)-methyl 3-(3,5-difluoro-4-methoxyphenyl)acrylate:
Uniqueness
(E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate is unique due to the presence of both difluorinated substituents and a formyl group on the phenyl ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a potential candidate for various research applications.
Properties
IUPAC Name |
methyl (E)-3-(3,5-difluoro-4-formylphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2O3/c1-16-11(15)3-2-7-4-9(12)8(6-14)10(13)5-7/h2-6H,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGULTXZDPTNNZ-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=C(C(=C1)F)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=C(C(=C1)F)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-4-[1-(trifluoromethyl)cyclopropyl]pyridine](/img/structure/B1434893.png)
![3-Chloro-1-[3-fluoro-5-methoxy-2-(trimethylsilyl)phenyl]propan-1-one](/img/structure/B1434894.png)
![2-[(Carboxymethyl)amino]-4-methoxybenzoic acid](/img/structure/B1434895.png)
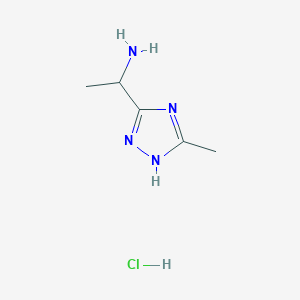
![2,3-dibromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B1434898.png)
![1-{2-[(2-Chlorobenzyl)thio]ethyl}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1434900.png)
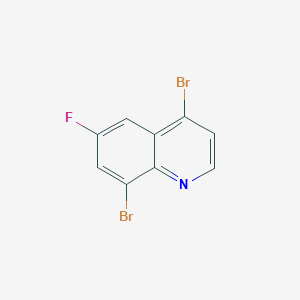
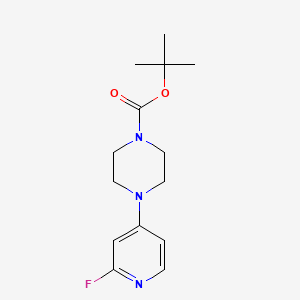
![2,3-Dichloro-8-methylpyrido[2,3-b]pyrazine](/img/structure/B1434903.png)
